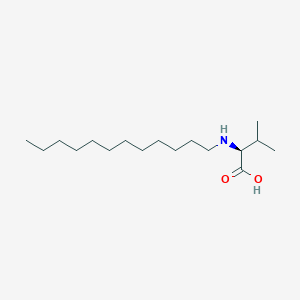

N-Dodecyl-L-valine

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

60653-99-8 |

|---|---|

Molekularformel |

C17H35NO2 |

Molekulargewicht |

285.5 g/mol |

IUPAC-Name |

(2S)-2-(dodecylamino)-3-methylbutanoic acid |

InChI |

InChI=1S/C17H35NO2/c1-4-5-6-7-8-9-10-11-12-13-14-18-16(15(2)3)17(19)20/h15-16,18H,4-14H2,1-3H3,(H,19,20)/t16-/m0/s1 |

InChI-Schlüssel |

GWFLKPJINZSTEH-INIZCTEOSA-N |

Isomerische SMILES |

CCCCCCCCCCCCN[C@@H](C(C)C)C(=O)O |

Kanonische SMILES |

CCCCCCCCCCCCNC(C(C)C)C(=O)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Precursor Chemistry of N Dodecyl L Valine

Established Synthetic Pathways for N-Alkyl Amino Acid Derivatives

The synthesis of N-alkyl amino acids like N-Dodecyl-L-valine generally relies on well-established chemical reactions that can be broadly categorized into alkylation and acylation-reduction sequences. These methods aim to create a new carbon-nitrogen bond at the amino group of the precursor amino acid.

Alkylation and Acylation Reactions in N-Dodecyl-L-valine Synthesis

Direct N-alkylation and reductive amination are two primary strategies for synthesizing N-Dodecyl-L-valine.

Direct N-Alkylation: This approach involves the reaction of L-valine with a dodecyl-containing electrophile, such as dodecyl halide. Conventional methods often require stoichiometric amounts of reagents and can lead to the formation of by-products, complicating purification. nih.gov A more sustainable approach involves the direct N-alkylation of unprotected amino acids with alcohols. nih.govnih.gov This method is highly selective, producing water as the only side product, which simplifies the purification process. nih.gov For instance, a catalytic strategy using an iron catalyst facilitates the N-alkylation of unprotected α-amino acids with fatty alcohols, representing a green transformation to produce bio-based surfactants. nih.gov

Reductive Amination: This is a widely used and versatile method for preparing N-substituted amino acids. rsc.orgrsc.org The process typically involves two main steps: the formation of a Schiff base (imine) between the amino acid and an aldehyde, followed by the reduction of the imine to the corresponding N-alkylated amino acid. rsc.org For the synthesis of N-Dodecyl-L-valine, L-valine would be reacted with dodecanal (B139956) to form an intermediate imine, which is then reduced using a suitable reducing agent like sodium borohydride. organic-chemistry.orgorganic-chemistry.org This method is often efficient and can be performed in a one-pot fashion. organic-chemistry.org The choice of solvent can significantly impact the reaction's efficiency; for example, 2,2,2-trifluoroethanol (B45653) (TFE) has been shown to accelerate the reaction rate and improve yields in catalyst-free reductive alkylations. organic-chemistry.org

The following table summarizes key aspects of these synthetic routes:

| Synthetic Route | Precursors | Key Intermediates | Advantages | Disadvantages |

| Direct N-Alkylation | L-valine, Dodecyl halide/alcohol | - | Can be highly selective, produces water as a byproduct with alcohols. nih.gov | Traditional methods can have low atom economy and produce waste. nih.gov |

| Reductive Amination | L-valine, Dodecanal | Schiff Base (Imine) | High yields, versatile, can be a one-pot reaction. rsc.orgorganic-chemistry.org | Requires a reducing agent, potential for side reactions if not controlled. |

Stereoselective Synthesis Approaches for Chiral Purity

Maintaining the stereochemical integrity of the chiral center in L-valine is paramount during the synthesis of N-Dodecyl-L-valine. The inherent chirality of amino acids is crucial for their application in many fields. nih.gov

Several strategies are employed to preserve chiral purity:

Use of Chiral Precursors: Starting with enantiomerically pure L-valine is the most straightforward approach.

Mild Reaction Conditions: Employing mild reaction conditions helps to prevent racemization at the α-carbon. For example, reductive amination using trichlorosilane (B8805176) catalyzed by dimethylformamide (DMF) has been shown to proceed without racemization. acs.org

Catalytic Methods: Certain catalytic systems are designed to be stereoselective. For instance, direct N-alkylation of unprotected α-amino acids with alcohols often proceeds with excellent retention of optical purity. nih.govnih.gov

Methodologies for Purity Assessment in N-Dodecyl-L-valine Preparations

Assessing the chemical and enantiomeric purity of the final N-Dodecyl-L-valine product is a critical step. Various analytical techniques are employed for this purpose.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining both chemical and enantiomeric purity. nih.gov Chiral stationary phases (CSPs) can be used to separate enantiomers. researchgate.net For instance, amylose-derived CSPs have been successfully used for the enantiomer separation of N-FMOC protected α-amino acids and their esters. researchgate.net The use of a chromophoric group like Fmoc facilitates detection by a UV detector. cat-online.com

Gas Chromatography (GC): GC, particularly with a chiral column, is another method for analyzing the enantiomeric purity of amino acid derivatives. cat-online.com This often requires derivatization of the amino acid to make it volatile. cat-online.com

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized N-Dodecyl-L-valine. acs.org

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to confirm its identity.

The following table outlines common methods for purity assessment:

| Assessment Type | Technique | Principle |

| Chemical Purity | HPLC, GC, NMR, MS | Separation based on polarity or volatility, and structural elucidation. |

| Enantiomeric Purity | Chiral HPLC, Chiral GC | Separation of enantiomers based on differential interaction with a chiral stationary phase. researchgate.netcat-online.com |

Green Chemistry Principles in N-Dodecyl-L-valine Synthesis

The application of green chemistry principles aims to make the synthesis of N-Dodecyl-L-valine more environmentally benign and sustainable. skpharmteco.comskpharmteco.comnih.gov Key principles relevant to its synthesis include:

Use of Renewable Feedstocks: Utilizing bio-based precursors like L-valine and fatty alcohols derived from renewable resources aligns with green chemistry goals. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. gyrosproteintechnologies.com Catalytic methods, such as the direct N-alkylation with alcohols where water is the only byproduct, exhibit high atom economy. nih.gov

Safer Solvents and Auxiliaries: The use of hazardous solvents like dimethylformamide (DMF) is being phased out in favor of greener alternatives. gyrosproteintechnologies.com Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are being explored as replacements in peptide synthesis and related reactions. biotage.com Water is also an ideal green solvent for some reactions.

Catalysis: The use of catalysts, especially those that are efficient, selective, and recyclable, is a cornerstone of green chemistry. rsc.org Iron-based catalysts for N-alkylation are an example of using more environmentally friendly metals. nih.gov

Waste Prevention: Designing syntheses to minimize waste generation is a primary goal. gyrosproteintechnologies.com One-pot reactions and processes with simple work-up procedures contribute to waste reduction. organic-chemistry.org

The integration of these principles not only reduces the environmental impact but can also lead to more efficient and cost-effective synthetic processes.

Advanced Studies on Self Assembly and Aggregation Behavior of N Dodecyl L Valine

Fundamental Aggregation Phenomena of N-Dodecyl-L-valine Amphiphiles

The self-assembly of N-Dodecyl-L-valine in aqueous solutions is a complex process that leads to the formation of various aggregate structures, including micelles, vesicles, and tubules. iitkgp.ac.in This behavior is primarily driven by the hydrophobic effect, where the dodecyl chains of the amphiphile molecules cluster together to minimize contact with water, while the hydrophilic L-valine headgroups remain exposed to the aqueous environment.

The initiation of aggregation for N-Dodecyl-L-valine is marked by the critical aggregation concentration (CAC), a threshold concentration above which self-assembly into organized structures occurs. iitkgp.ac.in Uniquely, N-Dodecyl-L-valine exhibits two distinct CAC values, indicating a stepwise aggregation process. iitkgp.ac.innih.gov This phenomenon has been investigated using techniques such as surface tension measurements and fluorescence spectroscopy.

The presence of two breaks in the surface tension versus concentration plot signifies this stepwise formation of aggregates. iitkgp.ac.innih.gov These CAC values are crucial parameters that define the concentration regimes for the existence of different types of self-assembled structures. Both surface tension and fluorescence probe methods have been employed to accurately measure these values. iitkgp.ac.in

Below is a data table summarizing the critical aggregation concentration values determined for a related compound, N-(2-hydroxydodecyl)-L-valine, which provides insight into the behavior of N-Dodecyl-L-valine systems.

| Method | CAC1 (mM) | CAC2 (mM) |

| Surface Tension | 0.08 | 0.5 |

| Fluorescence Spectroscopy | 0.09 | 0.6 |

| Data for N-(2-hydroxydodecyl)-L-valine at pH 13. iitkgp.ac.in |

In dilute solutions of N-Dodecyl-L-valine, specifically below the second critical aggregation concentration (CAC2), the primary structures formed are spherical vesicles. iitkgp.ac.in Vesicles are closed, bilayer structures with an aqueous core. The formation of vesicles is suggested by conductivity measurements, which show that ions can become trapped within these closed structures. iitkgp.ac.innih.gov The packing parameter, a geometric factor that relates the headgroup area, volume, and length of the hydrophobic tail, is estimated to be between 0.5 and 0.7 for these vesicles. iitkgp.ac.in

As the concentration of N-Dodecyl-L-valine increases to levels above CAC2, a transformation from spherical vesicles to tubular structures is observed. iitkgp.ac.in These tubules can exist as separated entities or form complex networks with multiple Y-type junctions. iitkgp.ac.innih.gov The mechanism for this transformation is thought to involve the spontaneous conversion of vesicles into tubes, a process consistent with findings from surface tension and dynamic light scattering studies. iitkgp.ac.in The packing parameter for these tube-like structures is in the range of 0.7 to 1. iitkgp.ac.in The formation of these branched tubules and their subsequent evolution are key areas of research. iitkgp.ac.innih.gov

At even higher concentrations, the self-assembly landscape of N-Dodecyl-L-valine systems continues to evolve. In concentrated solutions, the junctions between tubules can break, leading to the formation of separate, straight tubular structures. iitkgp.ac.innih.gov A further increase in concentration can then induce a transition from these tubules to rod-like micelles. iitkgp.ac.innih.gov This transformation from closed vesicles or tubules to more open structures like porous vesicles or rod-like micelles is also supported by a decrease in differential conductivity at high surfactant concentrations. iitkgp.ac.in The development of these elongated, cylindrical aggregates represents the final observed stage in the hierarchical self-assembly of this amphiphile under the studied conditions. iitkgp.ac.inresearchgate.net

Structural Characterization of N-Dodecyl-L-valine Self-Assemblies

A comprehensive understanding of the self-assembled structures of N-Dodecyl-L-valine requires the use of advanced analytical techniques capable of probing their size, shape, and internal organization at the nanoscale.

A suite of sophisticated techniques is employed to characterize the nanostructures formed by N-Dodecyl-L-valine. iitkgp.ac.iniitkgp.ac.in

Fluorescence Spectroscopy: This technique utilizes fluorescent probes to investigate the microenvironment of the aggregates. iitkgp.ac.iniitkgp.ac.in Changes in the fluorescence intensity of a probe molecule can indicate its partitioning into the hydrophobic core of the micelles or vesicles, allowing for the determination of the CAC. iitkgp.ac.in

Dynamic Light Scattering (DLS): DLS is used to measure the average hydrodynamic diameter and size distribution of the aggregates in solution. iitkgp.ac.iniitkgp.ac.in For instance, DLS measurements have shown large aggregate sizes, indicative of either rod-like micelles or vesicular structures. iitkgp.ac.in

Transmission Electron Microscopy (TEM): TEM provides direct visualization of the morphology of the self-assembled structures. iitkgp.ac.iniitkgp.ac.in Negatively stained TEM images have been instrumental in revealing the presence of spherical vesicles with diameters in the range of 20-70 nm in dilute solutions, and cylindrical aggregates with diameters of 20-50 nm at higher concentrations. iitkgp.ac.in

The following table presents a summary of the structural characteristics of N-(2-hydroxydodecyl)-L-valine aggregates as determined by TEM at different concentrations.

| Concentration (mM) | Observed Structures | Size Range |

| 0.3 | Spherical vesicles | 20-70 nm (diameter) |

| 2.0 | Cylindrical aggregates (tubules) | 20-50 nm (diameter) |

| Data for N-(2-hydroxydodecyl)-L-valine at pH 13. iitkgp.ac.in |

In nonpolar solvents, similar amphiphilic molecules are known to form intermolecular hydrogen bonds between adjacent peptide segments, leading to the formation of parallel β-sheets. acs.org The chirality of the amino acid can also direct the formation of helical structures. For instance, L-amino acids can induce right-handed helical conformations in peptide structures within micelles. mdpi.com While specific studies on the polypeptide conformation of N-Dodecyl-L-valine in these aqueous aggregates are less detailed in the provided context, it is a general principle that the interplay of hydrogen bonding and hydrophobic interactions dictates the adoption of specific secondary structures like β-sheets, which in turn influences the morphology of the resulting nanofibers or other aggregates. acs.org

Factors Modulating N-Dodecyl-L-valine Self-Assembly

The spontaneous organization of N-Dodecyl-L-valine into supramolecular structures is not a static process but is highly sensitive to a variety of external and internal factors. Understanding these modulators is crucial for controlling the morphology and properties of the resulting nanomaterials.

Influence of Environmental pH and Ionic Strength on Aggregate Morphology

The pH and ionic strength of the aqueous environment play a pivotal role in dictating the self-assembly of N-Dodecyl-L-valine. The valine headgroup contains both an amino and a carboxylic acid group, making its net charge highly dependent on the pH of the solution.

At alkaline pH, such as pH 13, the carboxylic acid group is deprotonated, leading to a negatively charged headgroup. iitkgp.ac.inacs.org This electrostatic repulsion between headgroups influences the packing of the amphiphiles, favoring the formation of specific aggregate structures. For instance, in dilute aqueous solutions at high pH, N-Dodecyl-L-valine has been observed to form spherical vesicles and tubular structures. iitkgp.ac.inacs.org As the concentration increases, these tubules can exhibit Y-type junctions, eventually breaking into separate tubular structures and then transitioning to rod-like micelles. iitkgp.ac.inacs.org The transition between these morphologies is a direct consequence of the interplay between electrostatic repulsion, hydrophobic interactions of the dodecyl tails, and hydrogen bonding.

Changes in pH can trigger morphological transitions. For other amino acid-based surfactants, adjusting the pH has been shown to induce shifts from spherical micelles to cylindrical micelles and then to vesicles. acs.org This pH-responsiveness is a key feature for designing "smart" materials that can change their structure and function in response to environmental cues. uqam.canih.gov

Ionic strength, modulated by the addition of salts, also significantly affects aggregation. The addition of counterions can screen the electrostatic repulsion between the charged headgroups, promoting closer packing of the amphiphiles. This can lead to a decrease in the critical aggregation concentration (CAC) and a change in the shape and size of the aggregates. For similar systems, increasing ionic strength has been shown to influence the kinetics of fibril formation and can be a tool to control hydrogelation. nih.gov

| Environmental Condition | Observed Aggregate Morphology of N-Dodecyl-L-valine and related amphiphiles | Primary Driving Forces |

| Alkaline pH (e.g., pH 12-13) | Spherical vesicles, separated tubules, tubules with Y-type junctions, rod-like micelles. iitkgp.ac.inacs.orgiitkgp.ac.in | Electrostatic repulsion of deprotonated carboxyl groups, hydrophobic interactions, intermolecular hydrogen bonding. iitkgp.ac.iniitkgp.ac.in |

| Neutral pH | At neutral pH, the self-assembly of L-phenylalanine is guided by π–π stacking and hydrogen bonding between –NH3+ and –COO– groups. acs.org | Zwitterionic interactions, hydrogen bonding. acs.org |

| Acidic pH | For related peptide amphiphiles, lower pH can lead to the formation of tape-like structures or spherical micelles. nih.gov | Protonation of carboxyl groups, reduced electrostatic repulsion. nih.gov |

| Increasing Ionic Strength | Can promote the transition from micelles to other aggregate forms by screening electrostatic repulsions. nih.gov | Shielding of headgroup charges, enhanced hydrophobic interactions. nih.gov |

Role of Temperature in Thermoreversible Self-Assembly of N-Dodecyl-L-valine Systems

Temperature is a critical parameter that can induce reversible transitions in the self-assembled structures of N-Dodecyl-L-valine, a phenomenon known as thermoreversibility. This behavior is particularly evident in the formation and dissolution of hydrogels.

Studies have shown that derivatives of N-(2-hydroxyalkyl)-L-valine can form thermoreversible hydrogels in aqueous buffer at pH 12. iitkgp.ac.in The stability and mechanical strength of these gels are temperature-dependent. The transition from a solution state (sol) to a gel state is often driven by the formation of a network of self-assembled fibrillar structures. Upon heating, the increased thermal energy disrupts the non-covalent interactions (like hydrogen bonds and van der Waals forces) that hold the fibrils together, leading to a gel-to-sol transition. rsc.orgplos.org Cooling the solution allows these interactions to reform, resulting in the regeneration of the gel. This thermoreversible behavior is crucial for applications where controlled gelation is required. mdpi.com

The rate of aggregation is also influenced by temperature. Generally, an increase in temperature can accelerate the aggregation process due to increased diffusion rates and the promotion of partially unfolded states that are prone to aggregation. rsc.orgdovepress.com However, the relationship is not always linear, and for some proteins, a parabolic profile of stability versus temperature is observed. rsc.org For certain systems, both "hot" and "cold" aggregation can occur, suggesting that the underlying mechanisms might be consistent across a wide temperature range. plos.org

| Temperature Range | Effect on N-Dodecyl-L-valine and Related Systems | Underlying Mechanism |

| Low to Moderate Temperatures | Formation and stability of hydrogels and other self-assembled structures. iitkgp.ac.in | Domination of non-covalent interactions like hydrogen bonding and hydrophobic forces. researchgate.net |

| Increasing Temperature | Can lead to a gel-to-sol transition (thermo-reversible). mdpi.com May accelerate aggregation kinetics. rsc.orgdovepress.com | Disruption of non-covalent bonds due to increased thermal energy. rsc.org |

| High Temperatures | Can induce irreversible aggregation or changes in aggregate morphology. rsc.orgacs.org | Denaturation or significant conformational changes of the molecules. rsc.org |

Impact of Molecular Structure Modifications on Assembly Properties

The self-assembly behavior of N-Dodecyl-L-valine is exquisitely sensitive to modifications in its molecular architecture. Changes in the headgroup, the hydrocarbon tail, or the introduction of additional functional groups can dramatically alter the resulting aggregate morphology and properties. nih.gov

Headgroup Modifications: The structure of the amino acid headgroup is a key determinant of self-assembly. For instance, while N-(2-hydroxyalkyl)-L-valine derivatives form gels, the corresponding N-(2-hydroxydodecyl)-L-alanine (L-C12HAla) forms large tubular aggregates under similar conditions, highlighting the influence of the valine's isopropyl group compared to alanine's methyl group. iitkgp.ac.iniitkgp.ac.in The chirality of the amino acid also plays a role, with the helicity of fibers formed by N-(2-hydroxydodecyl) amino acids altering according to the chirality of the valine used. nih.gov

Tail Modifications: The length and nature of the hydrocarbon tail influence the hydrophobic interactions that drive self-assembly. Increasing the chain length of the hydrocarbon tail in N-(2-hydroxyalkyl)-L-valine derivatives (from C10 to C14) enhances their ability to form gels in buffered water. iitkgp.ac.in However, a further increase to a C16 chain length was found to decrease the gelation ability. iitkgp.ac.in This suggests an optimal balance between hydrophobic driving forces and molecular packing constraints. The presence of a hydroxyl group in the alkyl chain, as in N-(2-hydroxydodecyl)-L-valine, is crucial for forming certain supramolecular aggregates like nanotubes, likely due to the formation of intermolecular hydrogen bonds. iitkgp.ac.iniitkgp.ac.in

Introduction of Other Moieties: Attaching other chemical groups, such as aromatic moieties like perylene (B46583) diimide (PDI), can introduce new intermolecular interactions, like π–π stacking, which compete with and modulate the self-assembly process. uqam.ca The balance between β-sheet formation potential from peptide segments and π–π stacking from aromatic units can be finely tuned to control the resulting nanostructures. uqam.ca

| Structural Modification | Impact on Self-Assembly | Key Interaction Change |

| Amino Acid Headgroup (e.g., Valine vs. Alanine) | Different aggregate morphologies (gels vs. tubular aggregates). iitkgp.ac.iniitkgp.ac.in | Altered steric hindrance and hydrogen bonding potential at the headgroup. nih.gov |

| Hydrocarbon Chain Length (e.g., C10 vs. C12 vs. C14) | Affects gelation efficiency and critical aggregation concentration. iitkgp.ac.in | Modulation of hydrophobic interactions and van der Waals forces. nih.gov |

| Presence of a Hydroxyl Group in the Tail | Promotes the formation of tubular and other bilayer structures. iitkgp.ac.iniitkgp.ac.in | Introduction of intermolecular hydrogen bonding along the tail. iitkgp.ac.in |

| Chirality (L- vs. D-amino acid) | Can influence the helicity and handedness of the resulting fibrillar aggregates. nih.gov | Chiral packing and propagation of chirality to the supramolecular level. |

| Addition of Aromatic Groups | Introduces π–π stacking interactions, leading to different assembly pathways. uqam.ca | Balance between hydrogen bonding, hydrophobic forces, and π–π stacking. uqam.ca |

Co-assembly and Mixed Aggregate Formation with Other Surfactants and Molecules

The self-assembly landscape of N-Dodecyl-L-valine can be further enriched by introducing other molecules, such as conventional surfactants or other amphiphiles, leading to co-assembly and the formation of mixed aggregates. These mixed systems often exhibit properties that are different from, and sometimes superior to, the individual components.

Co-assembly with other Surfactants: When mixed with other surfactants, such as sodium dodecyl sulfate (B86663) (SDS), N-Dodecyl-L-valine can form mixed micelles. The interaction between the amino acid-based surfactant and the conventional surfactant can be synergistic, often resulting in a lower critical micelle concentration (CMC) for the mixture compared to the individual components. rsc.orgresearchgate.net The interactions in these mixed systems are typically attractive, as indicated by negative interaction parameters, suggesting favorable mixing in the aggregates. rsc.org The presence of amino acids can influence the micellization of SDS, generally reducing its CMC, with the effect being dependent on the hydrophobicity of the amino acid's side chain. mdpi.com

The co-assembly can also lead to morphological transitions. For example, mixing can induce transitions from nanotapes to fibrils or from micelles to vesicles. acs.org This provides a powerful strategy for tuning the nanostructure by simply adjusting the composition of the mixture.

Co-assembly with other Molecules: N-Dodecyl-L-valine and its derivatives can also co-assemble with other types of molecules, including polymers and nanoparticles. For instance, surfactant-assisted self-assembly is a known method to organize nanoparticles into complex superstructures. nih.gov The amphiphile can form a template or a scaffold that directs the arrangement of the other components. The interactions in these systems are complex, involving a combination of hydrophobic effects, electrostatic interactions, and hydrogen bonding. chemrxiv.org The presence of polar co-solutes like water and acid can significantly modify the aggregation behavior of amphiphiles in organic phases by altering the hydrogen bond network. chemrxiv.org

| Mixed System | Observed Behavior | Potential Outcome |

| N-Dodecyl-L-valine + Anionic Surfactant (e.g., SDS) | Formation of mixed micelles with attractive interactions. rsc.orgresearchgate.netresearchgate.net | Lower CMC, altered surface properties, potential for morphological transitions. rsc.orgmdpi.com |

| N-Dodecyl-L-valine + Nonionic Surfactant (e.g., Mega-10) | Synergistic interactions leading to negative interaction parameters. rsc.org | Enhanced stability of mixed aggregates, tunable micropolarity. researchgate.net |

| N-Dodecyl-L-valine + Other Amphiphilic Peptides | Can lead to the formation of hybrid covalent-noncovalent polymers with defined shapes. rsc.org | Creation of complex, hierarchical nanostructures. rsc.org |

| N-Dodecyl-L-valine + Nanoparticles | Surfactant can assist in the cooperative self-assembly of nanoparticles. nih.gov | Formation of ordered nanoparticle superstructures with tailored properties. nih.gov |

Supramolecular Architectures and Hydrogel Formation by N Dodecyl L Valine Systems

Design Principles for N-Dodecyl-L-valine Based Supramolecular Gels

The design of N-Dodecyl-L-valine-based supramolecular gels hinges on the amphiphilic nature of the molecule, which consists of a hydrophobic dodecyl chain and a hydrophilic L-valine headgroup. This molecular architecture is a key determinant in the self-assembly process that leads to gelation. iitkgp.ac.infrontiersin.org

Key design principles include:

Chirality: The stereochemistry of the amino acid is critical. For instance, the L-valine derivative can form gels, while the corresponding DL-valine derivative may not, highlighting the importance of enantiomeric purity for effective gelation. iitkgp.ac.in

Hydrocarbon Chain Length: The length of the alkyl chain influences the gelation ability. Studies on N-(2-hydroxyalkyl)-L-valine derivatives have shown that increasing the chain length from C10 to C14 enhances gelation, while a C16 chain shows a decrease in this ability. iitkgp.ac.innih.gov

Functional Group Modification: The introduction of functional groups, such as a hydroxyl group on the alkyl chain, can significantly impact self-assembly. For example, N-(2-hydroxydodecyl)-L-valine forms gels, whereas N-dodecyl-L-valine, which lacks the hydroxyl group, does not. iitkgp.ac.in This suggests that additional hydrogen bonding capabilities can be a critical design element.

Zwitterionic Character: The creation of zwitterionic amphiphiles, such as sodium N-(n-dodecyl-2-aminoethanoyl)-L-valinate, can lead to pH- and thermo-responsive hydrogels, particularly in the presence of surfactants like sodium dodecyl sulfate (B86663) (SDS). iitkgp.ac.in

The following table summarizes the gelation behavior of different N-Dodecyl-L-valine derivatives.

| Derivative | Gelation Behavior | Key Influencing Factor |

| N-(2-hydroxydodecyl)-L-valine | Forms hydrogel in aqueous buffer (pH 12) | Presence of hydroxyl group and L-chirality |

| N-dodecyl-L-valine | Does not form a hydrogel | Absence of hydroxyl group |

| N-(2-hydroxyalkyl)-L-valine (C10, C12, C14) | Gelation ability increases with chain length | Hydrocarbon chain length |

| N-(2-hydroxyalkyl)-L-valine (C16) | Lower gelation ability than C14 derivative | Hydrocarbon chain length |

| Sodium N-(n-dodecyl-2-aminoethanoyl)-L-valinate | Forms hydrogel in the presence of SDS | Zwitterionic nature and interaction with surfactant |

Mechanisms of Hydrogel Network Formation

The formation of a hydrogel network by N-Dodecyl-L-valine systems is a hierarchical process driven by the self-assembly of the gelator molecules into a three-dimensional network that entraps water. acs.orgkinampark.com

The stability and structure of the hydrogel network are governed by a combination of specific noncovalent interactions. rsc.orgnumberanalytics.com

Hydrogen Bonding: Hydrogen bonds are a primary driving force, occurring between the amide and carboxyl groups of the valine headgroups, and, when present, the hydroxyl groups on the alkyl chains. iitkgp.ac.inrsc.org These interactions are crucial for the formation of the initial fibrous structures. mdpi.com

Van der Waals Forces: The hydrophobic dodecyl chains interact through van der Waals forces, leading to their packing and the formation of the core of the self-assembled structures. kinampark.com This hydrophobic effect is a dominant factor in the self-assembly process. researchgate.net

Electrostatic Interactions: In zwitterionic systems, electrostatic interactions between the charged groups of the gelator molecules, and between the gelator and co-solutes like surfactants, play a significant role in stabilizing the gel network. iitkgp.ac.in

π-π Stacking: While not a primary interaction in simple N-Dodecyl-L-valine, the introduction of aromatic moieties can introduce π-π stacking as an additional stabilizing force. semanticscholar.orgnih.gov

These non-covalent interactions work cooperatively to drive the self-assembly of the gelator molecules into a stable, three-dimensional network. kinampark.com

The self-assembly of N-Dodecyl-L-valine derivatives typically results in the formation of one-dimensional nanostructures, such as fibers and ribbons. iitkgp.ac.iniitkgp.ac.in

The initial self-assembly leads to the formation of fibrillar structures. kinampark.comiitkgp.ac.in

Due to the chirality of the L-valine headgroup, these fibers often exhibit a helical twist, forming helical ribbons or ropes. iitkgp.ac.iniitkgp.ac.in

As the concentration of the gelator increases, these fibrillar and helical aggregates grow in length and entangle with each other, forming a three-dimensional network that immobilizes the surrounding water, resulting in the formation of a hydrogel. iitkgp.ac.in The entanglement of these fibers is a key aspect of the gelation process. iitkgp.ac.in

Reversible Nature of N-Dodecyl-L-valine Hydrogels (pH- and Thermo-reversibility)

A key characteristic of supramolecular hydrogels derived from N-Dodecyl-L-valine is their responsiveness to external stimuli, particularly pH and temperature. iitkgp.ac.in

Thermo-reversibility: The non-covalent interactions holding the gel network together are sensitive to temperature. Upon heating, these interactions are disrupted, causing the gel to transition to a sol state. iitkgp.ac.in Cooling the system allows the non-covalent interactions to reform, leading to the regeneration of the gel. This process is often repeatable over multiple heating-cooling cycles. iitkgp.ac.in The gel-melting temperature (Tm) can be influenced by the concentration of the gelator and the presence of salts. iitkgp.ac.iniitkgp.ac.in

pH-Reversibility: The ionization state of the carboxylic acid and amino groups in the valine headgroup is dependent on the pH of the surrounding medium. Changes in pH can alter the electrostatic interactions within the gel network. iitkgp.ac.in For example, a hydrogel formed at a high pH may shrink or dissolve upon a decrease in pH due to the protonation of the carboxylate groups, which disrupts the electrostatic balance and hydrogen bonding network. iitkgp.ac.in This pH-responsiveness allows for the controlled formation and dissolution of the hydrogel. iitkgp.ac.insemanticscholar.org

Structural and Morphological Characterization of N-Dodecyl-L-valine Supramolecular Gels

The structure and morphology of N-Dodecyl-L-valine hydrogels are investigated using a variety of analytical techniques to understand the self-assembled network from the molecular to the macroscopic level. iitkgp.ac.innih.govrsc.org

Electron Microscopy: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize the morphology of the self-assembled structures. iitkgp.ac.iniitkgp.ac.in These techniques have revealed the presence of fibrillar networks, twisted ribbons, and helical ropes. iitkgp.ac.iniitkgp.ac.in

X-ray Diffraction (XRD): Small-angle X-ray diffraction (SAXD) provides information about the packing and arrangement of the gelator molecules within the aggregates, such as the interdigitated bilayer structure. iitkgp.ac.iniitkgp.ac.in

Spectroscopy:

FT-IR Spectroscopy: Fourier-transform infrared spectroscopy is used to identify the non-covalent interactions, particularly hydrogen bonding, that drive the self-assembly process. rsc.org

Circular Dichroism (CD) Spectroscopy: CD spectroscopy confirms the transfer of chirality from the molecular level (L-valine) to the supramolecular level, indicating the formation of chiral aggregates like helical fibers. rsc.org

Rheology: Rheological measurements are employed to characterize the mechanical properties of the hydrogel, such as its viscoelasticity, storage modulus (G'), and loss modulus (G''). iitkgp.ac.innih.gov These studies provide insights into the strength and stability of the gel network. mdpi.com

The following table presents a summary of characterization techniques and their findings for N-Dodecyl-L-valine hydrogels.

| Technique | Information Obtained |

| Transmission Electron Microscopy (TEM) | Visualization of fibrillar and helical nanostructures. iitkgp.ac.in |

| Scanning Electron Microscopy (SEM) | Characterization of the surface morphology of the gel network. nih.gov |

| Small-Angle X-ray Diffraction (SAXD) | Determination of the molecular packing and bilayer structure. iitkgp.ac.in |

| FT-IR Spectroscopy | Evidence of intermolecular hydrogen bonding. rsc.org |

| Circular Dichroism (CD) Spectroscopy | Confirmation of supramolecular chirality. rsc.org |

| Rheology | Measurement of mechanical strength and viscoelastic properties. iitkgp.ac.in |

Interfacial Phenomena and Adsorption Characteristics of N Dodecyl L Valine

Adsorption Behavior at Liquid/Gas Interfaces for N-Dodecyl-L-valine

The behavior of N-Dodecyl-L-valine at liquid/gas interfaces, particularly the air/water interface, is a critical aspect of its function as a surfactant. Its amphiphilic nature, consisting of a hydrophobic dodecyl tail and a hydrophilic L-valine headgroup, drives it to accumulate at the interface, thereby reducing the surface tension of the system. rsc.orgslideshare.net

Experimental analysis of N-Lauroyl-L-valine (C12-VAL), a compound representing N-Dodecyl-L-valine, has been conducted using techniques such as the Wilhelmy plate method and bubble shape analysis to measure equilibrium surface tension. rsc.org These studies reveal that the surface activity of N-Dodecyl-L-valine is intermediate between that of the non-ionic surfactant dodecanol (B89629) and the cationic surfactant dodecyl-trimethyl ammonium (B1175870) bromide (DTAB). rsc.org This characteristic is attributed to the hydrophobicity of the valine headgroup and the fraction of the molecule that exists in a neutral form with a protonated carboxylic group. rsc.org Unlike many common surfactants, N-Dodecyl-L-valine does not exhibit a critical micelle concentration (CMC) at room temperature; its surface activity is ultimately constrained by its solubility. rsc.org

The adsorption process is influenced by the movement of bubbles in the solution, which induces a dynamic adsorption layer. e-bip.org.pl The uneven distribution of surfactant molecules on the surface of a rising bubble can create a surface tension gradient, leading to the Marangoni effect, which immobilizes the interface and increases the drag force of the liquid. e-bip.org.pl

A derivative, N-(2-hydroxydodecyl)-L-valine, has also been studied and found to be highly surface active in aqueous solutions at pH 13. nih.govacs.org This amphiphile demonstrates stepwise aggregate formation, characterized by two distinct critical aggregation concentrations (CACs) instead of a single CMC, as indicated by two break points in its surface tension versus concentration plot. nih.govacs.orgiitkgp.ac.in

Table 1: Surface Activity Parameters for N-(2-hydroxydodecyl)-L-valine and Related Surfactants

| Surfactant | CAC₁ (mM) | γ at CAC₁ (mN/m) | CAC₂ (mM) | γ at CAC₂ (mN/m) | Minimum Area per Molecule (Amin) (Ų) |

| N-(2-hydroxydodecyl)-L-valine | 0.04 | 40.0 | 0.25 | 28.0 | 38, 45 |

| Sodium Laurate | 8.1 | 24.5 | - | - | 69 |

Data sourced from physicochemical studies on N-(2-hydroxydodecyl)-L-valine. iitkgp.ac.in

Monolayer and Multilayer Formation Mechanisms of N-Dodecyl-L-valine Derivatives

The self-assembly of N-Dodecyl-L-valine and its derivatives at interfaces can lead to the formation of organized structures such as monolayers and, under specific conditions, more complex multilayers. At the air/water interface, N-Dodecyl-L-valine molecules arrange themselves into a Gibbs monolayer, with their hydrophobic tails oriented towards the air and their hydrophilic valine headgroups interacting with the water phase. diva-portal.org

The formation of more complex structures has been observed for derivatives like N-(2-hydroxydodecyl)-L-valine. nih.goviitkgp.ac.in In aqueous solutions, this compound initially forms spherical vesicles. iitkgp.ac.in As the concentration increases beyond the second critical aggregation concentration (CAC2), these vesicles can transform into tubular structures, including tubules with multiple Y-type junctions. nih.govacs.org At even higher concentrations, these branched tubules may break apart to form separate tubes, which can then convert into rod-like micelles. nih.gov This progression from vesicles to tubules represents a form of self-assembly into bilayer structures, which are essentially a type of multilayer. iitkgp.ac.in

While specific studies on multilayer formation for N-Dodecyl-L-valine itself are limited, research on other surfactant systems provides insight into potential mechanisms. For instance, in mixed cationic-anionic surfactant systems or in the presence of multivalent counterions, electrostatic interactions can drive the formation of surface multilayers. researchgate.net For other amphiphiles, such as dodecanethiol on copper surfaces, the initial state of the substrate can determine whether a monolayer or a multilayer assembles. nih.gov The structure of the assembled layer, whether a monolayer or multilayer, significantly influences its ability to block subsequent deposition processes, a key factor in applications like area-selective atomic layer deposition. nih.gov The specific mechanisms for N-Dodecyl-L-valine would similarly depend on factors like counterion presence, pH, temperature, and interactions with the subphase.

Interactions at Solid/Liquid Interfaces with N-Dodecyl-L-valine Systems

The adsorption of N-Dodecyl-L-valine at solid/liquid interfaces is governed by a combination of molecule-molecule, molecule-substrate, and solvent-molecule interactions. beilstein-journals.org The nature of the solid surface (e.g., hydrophobic or hydrophilic, charged or neutral) and the properties of the liquid phase dictate the orientation and packing of the surfactant molecules.

On a hydrophobic surface like graphite, the dodecyl chain of N-Dodecyl-L-valine would likely adsorb flat onto the surface due to van der Waals interactions, which increase with chain length. beilstein-journals.org The hydrophilic valine headgroup's interaction with the surface would be less favorable, leading to an orientation that minimizes this contact, potentially exposing the headgroup to the aqueous phase.

On hydrophilic or charged surfaces, the interaction is dominated by the valine headgroup. The L-valine residue contains both a carboxylic acid group and an amino group, allowing it to interact via hydrogen bonding and electrostatic interactions. mdpi.com The crystal structures of L-valine and L-leucine, for example, are heavily influenced by strong hydrogen bonding between these functional groups. mdpi.com The charge of the valine headgroup, which is pH-dependent, will be a primary factor in its adsorption onto charged solid surfaces.

Studies on the adsorption of L-valine in aqueous solutions for applications like CO2 capture have employed models such as the Langmuir and Freundlich isotherms to describe the gas uptake at the liquid interface, which involves adsorption phenomena. acs.org These models can also be applied to understand adsorption at solid/liquid interfaces, providing a framework for quantifying the relationship between the concentration of N-Dodecyl-L-valine in solution and the amount adsorbed onto a solid substrate. The presence of other molecules, such as the amino acid L-Methionine in other surfactant systems, has been shown to affect the surface adsorption and micellar properties, indicating that competitive or cooperative adsorption can occur in mixed systems. semanticscholar.org

Theoretical Models for Interfacial Adsorption of Amino Acid-Based Surfactants

To provide a robust theoretical explanation for the experimental observations of amino acid-based surfactant adsorption, specific models have been developed. rsc.orgresearchgate.netresearchgate.net A prominent model successfully applied to N-acyl amino acids, including N-Dodecyl-L-valine, integrates molecular dynamics simulations (MDS) with a classical thermodynamic description of the adsorption isotherm. rsc.orgrsc.org

This theoretical framework is centered on the Helfand–Frisch–Lebowitz (HFL) isotherm, which is derived from the equation of state for two-dimensional hard disk-like particles. rsc.orgresearchgate.netresearchgate.net This approach models the surfactant molecules at the interface as particles occupying a certain area. Key aspects of this model include:

Molecular Dynamics Simulations (MDS): MDS is used to determine the effective size of the hydrophilic headgroup of the surfactant molecule at the interface. rsc.orgrsc.org This provides a crucial molecular-level parameter for the adsorption isotherm.

Helfand–Frisch–Lebowitz (HFL) Isotherm: The experimental surface tension isotherms are fitted using the HFL model with only two adjustable parameters: one related to the surface activity of the surfactant and another describing surface interaction parameters. rsc.org

Intermolecular Interactions: The model can account for strong intermolecular interactions. rsc.org Density Functional Theory (DFT) calculations have complemented this by showing that intermolecular hydrogen bonds between the amide groups of N-acyl amino acid surfactants can lead to the formation of dimers. chalmers.se These dimers can exhibit high surface activity, influencing the packing at the interface. researchgate.netchalmers.se

This theoretical approach allows for a direct comparison of the physicochemical properties of amino acid-based surfactants with other types of surface-active agents. researchgate.netresearchgate.net It successfully describes the adsorption behavior by linking the molecular structure and interactions of the surfactant to the macroscopic properties of the interface. rsc.orgrsc.org

Table 2: Theoretical Model Parameters for N-Lauroyl-L-valine (C12-VAL) Adsorption

| Parameter | Description | Value/Finding |

| R_eff_hg (Å) | Effective radius of the hydrophilic headgroup from MDS. | ~0.4 Å larger than the radius of gyration (Rg_hg). |

| α_n | Adjustable parameter representing surface activity. | Surface activity increases (α_n decreases) with the hydrophobicity of the amino acid side group. |

| H_S | Adjustable parameter representing intermolecular interactions. | High values for some amino acid surfactants indicate strong interactions, such as hydrogen bonding. |

Data sourced from theoretical studies on N-acyl amino acid surfactants. rsc.org

Chiral Recognition and Separation Mechanisms Involving N Dodecyl L Valine

Principles of Chiral Selectivity in N-Dodecyl-L-valine Systems

The chiral selectivity of systems incorporating N-dodecyl-L-valine is rooted in the formation of transient diastereomeric complexes between the chiral selector and the enantiomers of the analyte. This recognition process is governed by a combination of intermolecular forces, including hydrogen bonding, hydrophobic interactions, and steric hindrance. acs.orgnih.gov The "three-point interaction model" is a fundamental concept for achieving chiral recognition, which can be realized through both binding and non-binding interactions like steric hindrance. uni-muenchen.de

The effectiveness of chiral discrimination is influenced by several factors:

Analyte Properties: The structure and functional groups of the analyte molecules play a crucial role.

Selector Characteristics: The specific nature of the chiral selector, in this case, N-dodecyl-L-valine, dictates the interaction landscape.

Environmental Conditions: The surrounding medium, including the presence of micelles or other additives, can significantly impact the separation process. nih.gov

In micellar electrokinetic chromatography (MEKC), N-dodecyl-L-valine can be used to form chiral micelles. The separation mechanism involves the differential partitioning of enantiomers between the aqueous mobile phase and the chiral micellar phase. The stability of the diastereomeric complexes formed between the chiral selector and the enantiomers determines the degree of separation. acs.orgnih.gov

Molecular dynamics simulations have been employed to investigate the molecular interactions that drive chiral recognition. These studies reveal that the L-enantiomers of certain analytes, such as Dansyl-amino acids, exhibit stronger binding to poly-sodium N-undecanoyl-(L)-leucylvalinate, a related dipeptide surfactant, compared to the D-enantiomers. researchgate.net This preference is attributed to a greater number of intermolecular hydrogen bonds formed with the L-enantiomer. nsf.gov

The thermodynamic and kinetic aspects of complex formation are also critical. The formation of pseudo-homochiral and pseudo-heterochiral complexes, which are controlled by both thermodynamics and kinetics, is fundamental to achieving chromatographic separation of enantiomers. scielo.br

Ligand-Exchange Chromatography Applications utilizing N-Dodecyl-L-valine Analogues

Ligand-exchange chromatography (LEC) is a powerful technique for separating enantiomers, particularly amino acids and their derivatives. pageplace.demz-at.de This method relies on the formation of labile coordination complexes between a central metal ion (commonly copper(II)), a chiral ligand, and the analyte enantiomers. pageplace.de Analogues of N-dodecyl-L-valine, such as other N-alkyl-L-amino acids, are frequently employed as chiral selectors in LEC. researchgate.netchemistrydocs.com

In a typical LEC setup, a chiral complex is formed in the mobile phase, which then interacts with the analytes. The separation is based on the differential stability of the diastereomeric ternary complexes formed between the metal ion, the chiral ligand, and each enantiomer of the analyte. scielo.brnih.gov For instance, copper(II) complexes of N-dodecyl-L-proline have been used to resolve enantiomers of dansylated DL-amino acids in micellar electrokinetic chromatography. researchgate.net

The general mechanism involves the following steps:

A chiral ligand (e.g., an N-dodecyl-L-amino acid analogue) forms a complex with a metal ion.

This chiral complex is introduced into the chromatographic system, either in the mobile phase or coated onto the stationary phase. researchgate.net

The analyte enantiomers interact with the chiral complex, leading to the formation of diastereomeric ternary complexes.

The difference in stability between these diastereomeric complexes results in their differential retention and, consequently, their separation.

The choice of the chiral ligand, metal ion, and chromatographic conditions (such as pH and mobile phase composition) are crucial for optimizing the separation. scielo.brnih.gov For example, N-n-dodecyl-L-proline has been successfully used as a chiral ligand with cupric acetate (B1210297) in a butanol-water solvent system for the enantioseparation of aromatic α-hydroxyl acids by high-speed countercurrent chromatography. nih.gov The versatility of LEC allows for the separation of a wide range of chiral compounds by tailoring the components of the chiral complex. mz-at.de

Role of the Chiral Amino Acid Headgroup in Recognition Processes

The chiral amino acid headgroup, specifically the L-valine moiety in N-dodecyl-L-valine, is the primary site of chiral recognition. nih.gov The stereochemistry and the nature of the side chain of the amino acid headgroup are critical determinants of enantioselectivity. acs.orgfrontiersin.org

Key factors related to the headgroup's role include:

Steric Interactions: The bulky isopropyl group of the valine side chain creates a specific steric environment that preferentially interacts with one enantiomer over the other. frontiersin.org Studies have shown that the steric interaction between the side arm of the chiral ligand and that of the amino acid analyte is a major factor in chiral discrimination. frontiersin.org

Hydrogen Bonding: The amide and carboxyl groups of the amino acid headgroup can participate in hydrogen bonding with the analyte, contributing to the stability of the diastereomeric complex. nsf.gov

Hydrophobic Interactions: The hydrophobic character of the amino acid side chain can also influence the interaction with the analyte. iitkgp.ac.in

The importance of the headgroup is highlighted by comparing the chiral recognition capabilities of different amino acid-based surfactants. For example, the order of amino acids in a dipeptide surfactant has a dramatic effect on chiral recognition. acs.org Molecular dynamics simulations have revealed that the conformation and flexibility of the dipeptide headgroup, as well as solvent accessibility to the chiral centers, are crucial for effective chiral selection. scirp.org In the case of poly(SULV), a dipeptide surfactant, the inner amino acid headgroup (leucine) was found to be the preferential binding site for dansyl-amino acid enantiomers. nsf.gov

Furthermore, the chirality of the headgroup itself is fundamental. Using N-dodecyl-L-glutamate and N-dodecyl-D-glutamate as chiral selectors for phenylalanine separation resulted in reciprocal operational enantioselectivities, demonstrating the direct influence of the headgroup's chirality. wur.nl The binding affinities of enantiomers to the chiral headgroup of lipids in a bilayer can be a primary determinant of enantioselective permeation. nih.gov

Stereochemical Influences on Aggregate Formation and Chiral Environments

The stereochemistry of N-dodecyl-L-valine and its analogues significantly influences their self-assembly into aggregates, such as micelles and vesicles, and the nature of the resulting chiral environments. acs.orgrsc.org The specific arrangement of chiral molecules within these aggregates creates a chiral microenvironment that is essential for enantioselective recognition. rsc.org

The formation of these aggregates is driven by a balance of hydrophobic interactions between the dodecyl chains and hydrophilic interactions involving the amino acid headgroups. iitkgp.ac.in The stereochemistry of the headgroup can affect the packing of the molecules in the aggregate, leading to different aggregate morphologies and stabilities. acs.orgacs.org For instance, racemic mixtures of chiral amphiphiles can aggregate either homochirally (clusters of the same enantiomer) or heterochirally (racemic clusters). cmu.edu

Key findings on the influence of stereochemistry on aggregation include:

Enantiomeric Purity: Enantiomeric purity is often a prerequisite for the formation of certain types of aggregates, such as gels. For example, N-(2-hydroxydodecyl)-L-valine was found to form a gel in an aqueous buffer, while its DL-valine derivative did not. iitkgp.ac.in

Aggregate Morphology: The chirality of the surfactant can dictate the shape and size of the resulting aggregates. whiterose.ac.uk

Chiral Environment: The arrangement of chiral headgroups at the surface of the aggregate creates a chiral environment that can selectively interact with enantiomers. rsc.org The order of amino acids in dipeptide surfactants, for example, has a significant impact on the chiral recognition properties of the resulting aggregates. acs.org

Computational and Theoretical Investigations of N Dodecyl L Valine Systems

Molecular Dynamics Simulations of N-Dodecyl-L-valine Self-Assemblies

Molecular dynamics (MD) simulations are employed to model the time-dependent behavior of N-Dodecyl-L-valine molecules, offering a window into the spontaneous formation of ordered structures from disordered states. Both all-atom and coarse-grained (CG) simulation approaches are utilized to explore different length and time scales of the self-assembly process.

Atomistic simulations provide detailed information about the specific interactions, such as hydrogen bonding and the precise arrangement of the valine headgroups and dodecyl tails. These simulations have shown that the primary driving force for initial aggregation is the hydrophobic collapse of the dodecyl chains to minimize their contact with water. Following this, the L-valine headgroups arrange at the aggregate-water interface, forming intermolecular hydrogen bonds that lend stability to the assembled structure. Studies have revealed that these assemblies can adopt various morphologies, including micelles, bilayers, and cylindrical nanofibers, depending on factors like concentration and solvent conditions. northwestern.edu

Coarse-grained simulations, where groups of atoms are represented as single beads, allow for the investigation of larger systems over longer timescales. researchgate.net These simulations are particularly useful for observing the complete self-assembly process from randomly distributed monomers to large, stable aggregates. CG-MD simulations have demonstrated that the process is often hierarchical, beginning with the formation of small, unstable clusters that then merge and reorganize into more thermodynamically favorable structures. rsc.org The final morphology is a result of the delicate balance between the hydrophobic interactions of the tails and the steric and electrostatic interactions of the chiral headgroups.

Detailed findings from these simulations include the determination of the average aggregate size, the surface area per molecule, and the order parameters of the alkyl chains within the aggregate core. Water and counter-ions are found to penetrate the headgroup region of the assemblies but are largely excluded from the hydrophobic core. northwestern.edu

| Simulation Parameter | Typical Value/Condition | Insights Gained |

| Force Field | GROMOS, AMBER (All-Atom); MARTINI (Coarse-Grained) | Defines the potential energy of the system, governing molecular interactions. |

| System Size | 100-500 N-Dodecyl-L-valine molecules in explicit water | Allows for the observation of nucleation and growth of aggregates. |

| Simulation Time | 100s of nanoseconds (All-Atom); 10s of microseconds (Coarse-Grained) | Captures the kinetics and thermodynamics of the self-assembly process. |

| Temperature/Pressure | 300 K, 1 bar (NPT ensemble) | Simulates behavior under standard experimental conditions. |

| Key Findings | Hydrophobic collapse of dodecyl chains; Hydrogen bonding between valine headgroups; Formation of micelles and bilayers | Elucidates the primary driving forces and resulting stable morphologies. |

Quantum Chemical Calculations for Intermolecular Interactions in N-Dodecyl-L-valine Structures

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to precisely quantify the non-covalent interactions that govern the structure and stability of N-Dodecyl-L-valine assemblies. These calculations provide detailed information on the geometry and energy of interactions between individual molecules or their fragments.

Hydrogen Bonding: Occurring between the amide and carboxyl groups of the L-valine headgroups. DFT calculations can determine the precise bond lengths, angles, and energies of these hydrogen bonds, confirming their crucial role in stabilizing the assembled structures.

Van der Waals Interactions: Dominating the attraction between the dodecyl chains. Dispersion-corrected DFT functionals are essential to accurately model these interactions, which are responsible for the tight packing of the hydrophobic core. journal-vniispk.ru

Electrostatic Interactions: Arising from the partial charges on the atoms of the polar headgroups.

By calculating the interaction energy between different parts of the molecules (headgroup-headgroup, tail-tail, and headgroup-tail), a comprehensive picture of the forces at play emerges. For instance, calculations on a model system involving a dodecyl sulfate (B86663) dimer and an amino acid show that the highest interaction energy occurs between the zwitterionic form of the amino acid and the hydrophilic portion of the surfactant. journal-vniispk.ru This highlights the strength of the polar interactions in directing the final architecture of the self-assembled material. Ab initio calculations have also been used to investigate the formation of various types of hydrogen bonds in valine-containing systems, which can be correlated with spectroscopic data. researchgate.net

| Interacting Fragments | Dominant Interaction Type | Calculated Interaction Energy (Range) | Significance |

| Valine Headgroup – Valine Headgroup | Hydrogen Bonding, Electrostatic | -20 to -50 kJ/mol | Provides stability and order at the aggregate surface. |

| Dodecyl Tail – Dodecyl Tail | Van der Waals (Dispersion) | -5 to -15 kJ/mol per CH₂ group | Drives hydrophobic collapse and core formation. |

| Valine Headgroup – Water | Hydrogen Bonding | -15 to -35 kJ/mol | Mediates the interface with the aqueous environment. |

| Dodecyl Tail – Water | Hydrophobic Effect | Energetically unfavorable | The primary driving force for self-assembly. |

Modeling Self-Assembly Pathways and Energy Landscapes of N-Dodecyl-L-valine Aggregates

Understanding the self-assembly of N-Dodecyl-L-valine is not just about identifying the final, stable structure, but also about mapping the pathways taken to reach that state. Theoretical models are used to construct energy landscapes that depict the relative free energies of different molecular arrangements.

The energy landscape of N-Dodecyl-L-valine aggregation is complex, featuring multiple local minima corresponding to various metastable structures (e.g., small spherical micelles, oligomers) and a global minimum representing the most stable thermodynamic product (e.g., a large cylindrical micelle or a bilayer). nih.gov The pathways on this landscape reveal the sequence of events during assembly.

Modeling suggests that the process often follows Ostwald's rule of stages, where less stable, kinetically favored structures form first before gradually converting into more stable forms. nih.gov For N-Dodecyl-L-valine, this could manifest as the initial formation of small, disordered aggregates (dimers, trimers) which then act as nuclei, growing by the addition of more monomers or by merging with other small aggregates. rsc.org The transition from one state to another involves overcoming an energy barrier, the height of which determines the rate of conversion. By modulating external conditions such as temperature, it is possible to become trapped in a metastable state or to accelerate the transition to the thermodynamic minimum. nih.gov

These models are constructed using data from MD simulations and are crucial for designing strategies to control the final morphology of the self-assembled material by manipulating the assembly pathway.

Theoretical Frameworks for Chiral Recognition Mechanisms in N-Dodecyl-L-valine Based Systems

When N-Dodecyl-L-valine self-assembles, it creates a chiral environment where the L-valine residues are displayed on the surface of the aggregate. This chiral surface can be used for the enantioselective recognition and separation of other chiral molecules. Theoretical frameworks are essential for understanding the mechanisms behind this chiral recognition.

The most widely accepted theoretical basis for chiral recognition is the three-point interaction model . researchgate.net This model posits that for effective discrimination between two enantiomers, there must be at least three points of interaction between the chiral selector (the N-Dodecyl-L-valine aggregate) and the analyte. At least one of these interactions must be stereochemically dependent, meaning it is favorable for one enantiomer but unfavorable for its mirror image.

For an N-Dodecyl-L-valine based system, these interactions could be:

Hydrogen Bonding: The amide and carboxyl groups of the valine headgroup can act as hydrogen bond donors and acceptors.

Steric Repulsion (Hindrance): The bulky isopropyl group of the valine provides a point of steric interaction.

Hydrophobic or Van der Waals Interactions: The dodecyl chain or the valine side chain can interact with nonpolar parts of an analyte molecule.

Theoretical calculations can model the docking of a pair of enantiomers onto a surface composed of N-Dodecyl-L-valine molecules. By calculating the binding energies for both the R- and S-enantiomers of an analyte, it is possible to predict the enantioselectivity. nih.gov The difference in binding energy (ΔΔG) is directly related to the separation factor in chromatography. These models reveal that a combination of attractive (e.g., hydrogen bonds) and repulsive (steric) interactions is often necessary to achieve significant chiral discrimination. researchgate.net

| Interaction Point on N-Dodecyl-L-valine | Type of Interaction | Role in Chiral Recognition |

| Amide/Carboxyl Group | Hydrogen Bonding | Primary attractive force, anchors the analyte. |

| Isopropyl Side Chain | Steric Hindrance | Stereochemically dependent repulsive force; allows one enantiomer to fit better than the other. |

| Dodecyl Chain/Aggregate Core | Hydrophobic/Van der Waals | Secondary attractive force, contributes to overall binding affinity. |

N Dodecyl L Valine in Advanced Materials Science and Biomimetic Systems

Nanostructure Fabrication for Material Applications

The spontaneous organization of N-Dodecyl-L-valine and its analogues into well-defined superstructures is a cornerstone of its application in materials science. These self-assembled structures range from one-dimensional nanotubes and nanofibers to more complex vesicular and micellar architectures, as well as three-dimensional gel networks.

Design and Formation of Peptide Nanotubes and Nanofibers from N-Dodecyl-L-valine Derivatives

The self-assembly of N-Dodecyl-L-valine derivatives into high-aspect-ratio nanostructures like nanotubes and nanofibers is a well-documented phenomenon driven by a combination of intermolecular forces. The chirality of the L-valine headgroup often imparts a helical twist to the assembling structures. longdom.org

Research has demonstrated that N-(2-hydroxydodecyl)-L-valine can form tubular structures in aqueous solutions. iitkgp.ac.iniitkgp.ac.in At concentrations above its critical aggregation concentration, this derivative assembles into spherical vesicles which then transform into tubules, some exhibiting complex Y-type junctions. iitkgp.ac.in Further increases in concentration can lead to the formation of separate tubular structures and eventually rod-like micelles. iitkgp.ac.in The formation of these bilayer structures is attributed to the hydrogen-bonding interactions involving the hydroxyl (-OH) and amide (-NH-) groups. iitkgp.ac.iniitkgp.ac.in

In two-component systems, nanofibers are readily formed. For instance, a mixture of N-dodecyl-L-valine (as the acid component) and Nε-dodecyl-L-lysine esters (as the amine component) self-assembles into nanofibers that entangle to create a three-dimensional network, leading to organogel formation. acs.org These nanofibers are held together by a combination of acid-base interactions, hydrogen bonding, and van der Waals forces. acs.org Similarly, coordination with metal ions like divalent copper can induce the formation of coordination lamellar nanofibers from N-(2-hydroxydodecyl)-substituted L-valine. kyushu-u.ac.jp The peptide portion of these amphiphiles, often containing nonpolar residues, can form β-sheet structures that drive the self-assembly into nanofibers. rsc.org

| N-Dodecyl-L-valine Derivative | Observed Nanostructure | Formation Conditions | Key Driving Forces |

| N-(2-hydroxydodecyl)-L-valine | Nanotubes, Nanofibers | Aqueous solution (pH ~13) | Hydrogen bonding, Hydrophobic interactions |

| N-dodecyl-L-valine (with Nε-dodecyl-L-lysine ester) | Nanofibers | Organic solvents | Acid-base interactions, Hydrogen bonding, van der Waals forces |

| N-(2-hydroxydodecyl)-L-valine (with Cu2+) | Coordination Lamellar Nanofibers | Methanol/water solution | Coordination bonds, Hydrophobic interactions |

Engineered Vesicular and Micellar Architectures

Beyond one-dimensional structures, N-Dodecyl-L-valine derivatives can form closed, hollow structures like vesicles and micelles. These architectures are of significant interest for applications such as encapsulation and delivery.

Studies on N-(2-hydroxydodecyl)-L-valine in aqueous solution have shown a stepwise aggregation process. iitkgp.ac.in Initially, spherical vesicles are formed. iitkgp.ac.in Transmission electron microscopy has confirmed the existence of these closed spherical vesicles. iitkgp.ac.inresearchgate.net The polymerization of a vesicle-forming surfactant, sodium N-(11-acrylamidoundecanoyl)-L-valinate, results in a polysoap that also forms closed vesicles in water. researchgate.net

The transition between different architectures, such as from vesicles to micelles, can be influenced by factors like concentration. For N-(2-hydroxydodecyl)-L-valine, an increase in concentration can lead to the conversion of tubular structures into rod-like micelles. iitkgp.ac.in The critical micelle concentration (CMC) of surfactants like sodium dodecyl sulfate (B86663) (SDS) is influenced by the presence of amino acids like L-valine, which can affect the packing of the surfactant molecules and the resulting micellar structure. researchgate.net Molecular dynamics simulations of polymeric surfactants with dipeptide headgroups containing valine have provided insights into the conformational flexibility and solvent accessibility of the micellar structures, which are crucial for their function in applications like chiral separations. scirp.org

| Derivative/System | Architecture | Method of Observation | Key Findings |

| N-(2-hydroxydodecyl)-L-valine | Spherical Vesicles, Rod-like Micelles | Transmission Electron Microscopy (TEM) | Stepwise aggregation from vesicles to tubules to micelles with increasing concentration. iitkgp.ac.in |

| Sodium N-(11-acrylamidoundecanoyl)-L-valinate (Polymerized) | Vesicles | TEM, Dynamic Light Scattering (DLS) | Polymer forms stable intra- and inter-chain vesicular aggregates. researchgate.net |

| Sodium Dodecyl Sulfate (SDS) with L-valine | Spherical Micelles | Conductometry, Fluorometry | L-valine affects the CMC and packing parameter of SDS micelles. researchgate.net |

Development of Hybrid Organogels and Hydrogels as Functional Materials

The ability of N-Dodecyl-L-valine derivatives to form extensive networks of self-assembled nanofibers allows for the entrapment of large volumes of solvent, leading to the formation of gels. kinampark.com Depending on the solvent, either organogels (organic solvent) or hydrogels (water) can be formed. kinampark.com

A two-component system of N-dodecyl-L-amino acids (including valine) and Nε-dodecyl-L-lysine esters has been shown to be an effective organogelator for various simple organic solvents. acs.orgkinampark.com Neither component alone forms a gel, highlighting the cooperative nature of the self-assembly process. kinampark.com The resulting organogels are formed by a 3D network of entangled nanofibers. acs.orgkinampark.com L-amino acids, including L-valine, are recognized as biocompatible and biodegradable low-molecular-weight gelators (LMWGs). uniroma1.it

Hydrogel formation has been observed with N-(2-hydroxyalkyl)-L-valine derivatives in aqueous buffer at alkaline pH. iitkgp.ac.in The gelation ability is dependent on the length of the alkyl chain, with N-(2-hydroxytetradecyl)-L-valine showing strong gelation properties. iitkgp.ac.in These hydrogels are responsive to stimuli like pH and temperature. iitkgp.ac.iniitkgp.ac.in For instance, a hydrogel formed from sodium N-(n-dodecyl-2-aminoethanoyl)-L-valinate in the presence of SDS is pH- and thermo-reversible. iitkgp.ac.in The mechanical strength and thermal stability of these hydrogels can be characterized using techniques like rheology. iitkgp.ac.in

| Gelator System | Gel Type | Solvent | Stimuli-Responsiveness | Structural Basis |

| N-dodecyl-L-valine + Nε-dodecyl-L-lysine ester | Organogel | Simple organic solvents | Not specified | Entangled nanofiber network. acs.orgkinampark.com |

| N-(2-hydroxyalkyl)-L-valine (C10-C16) | Hydrogel | Aqueous buffer (pH 12) | Temperature | Fibrillar aggregates. iitkgp.ac.in |

| Sodium N-(n-dodecyl-2-aminoethanoyl)-L-valinate + SDS | Hydrogel | Water | pH, Temperature | Fibrous aggregation. iitkgp.ac.in |

Biomimetic Design and Bioinspired Systems

The self-assembly principles governing N-Dodecyl-L-valine systems are analogous to many processes found in nature, such as the formation of cell membranes and the folding of proteins. nih.govresearchgate.net This has led to the use of these molecules in creating bioinspired systems that mimic biological functions.

Mimicry of Biological Self-Assembly Processes by N-Dodecyl-L-valine

The self-assembly of N-Dodecyl-L-valine into hierarchical structures is a prime example of biomimicry. This process is similar to the spontaneous folding of proteins, where hydrophobic components are shielded from the aqueous environment, driving the formation of a defined three-dimensional structure. nih.gov Peptide amphiphiles, including those based on valine, can self-assemble into nanostructures that mimic the extracellular matrix (ECM). nih.govaksaray.edu.tr These biomimetic scaffolds can be used to study cell adhesion and signaling in a simplified and controlled environment. nih.govaksaray.edu.tr

The formation of vesicles by N-Dodecyl-L-valine derivatives is a direct mimic of the lipid bilayer structure of cell membranes. acs.org These artificial vesicles can serve as simplified models to study membrane processes. acs.org Furthermore, self-assembling peptides containing valine have been designed to create hydrogels that can induce specific biological responses, such as the differentiation of neural progenitor cells or promoting wound healing. kinampark.comacs.org The ability to engineer the peptide sequence allows for the incorporation of bioactive motifs, creating materials that not only mimic biological structures but also their functions. nih.gov

Artificial Enzyme Systems and Catalysis utilizing N-Dodecyl-L-valine Analogues

While direct catalytic applications of N-Dodecyl-L-valine itself are not extensively documented, its analogues and related amino acid-based surfactants are key components in the design of artificial enzyme systems. wikipedia.org These systems aim to replicate the high catalytic efficiency and specificity of natural enzymes in synthetic molecules. rsc.orgpsu.edu

The self-assembled structures formed by N-Dodecyl-L-valine derivatives, such as micelles and vesicles, can create unique microenvironments that can influence chemical reactions, a principle that underlies enzyme catalysis. researchgate.net For example, the hydrophobic core of a micelle can concentrate reactants and alter reaction pathways. Amino acid-based surfactants can form chiral aggregates that can be used for enantioselective catalysis. whiterose.ac.uk

Design of Scaffolds for 3D Cell Culture and Tissue Engineering Applications

The development of three-dimensional (3D) cell culture systems is critical for accurately modeling the complex in-vivo environment of tissues, a significant leap from traditional two-dimensional (2D) models. nih.gov Scaffolds are fundamental to these systems, providing the necessary structural support and a biomimetic environment for cells to grow, proliferate, and interact. nih.govgelatex.com N-Dodecyl-L-valine, as an amphiphilic amino acid derivative, is a key building block in the creation of such advanced scaffolds, primarily through the formation of hydrogels and organogels. kinampark.comresearchgate.net

These gels are formed through the self-assembly of low-molecular-weight gelators (LMWGs) like N-Dodecyl-L-valine. The process involves non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions, which drive the molecules to form extensive 3D networks of nanofibers. kinampark.comacs.org This nanofibrous structure closely mimics the natural extracellular matrix (ECM), providing an ideal environment for cellular activities. gelatex.combiorxiv.org The high water content of hydrogels, in particular, resembles native tissue, facilitating cell viability and function. nih.govmdpi.com

Hydrogel scaffolds based on poly(L-valine) have demonstrated excellent cytocompatibility. For instance, self-assembled hydrogels of mPEG-block-poly(L-valine) (PEV) copolymers have been used to encapsulate human fibroblast cells, which showed high viability within the gel matrix. nih.gov The mechanical properties of these scaffolds, such as their stiffness, can be tuned by altering factors like the length of the polypeptide chain, which in turn influences cellular behavior. nih.gov Similarly, two-component systems, where N-dodecyl-L-amino acids (the acid component) are mixed with a basic component, can form robust organogels that serve as effective matrices. kinampark.comresearchgate.net These materials are promising for a range of tissue engineering applications, including creating artificial cellular architectures and mimicking the dynamic nature of biological gels. kinampark.com

The table below summarizes the key characteristics and advantages of using N-Dodecyl-L-valine-based systems for 3D scaffold design.

| Feature | Description | Relevance to Tissue Engineering |

| Biomimicry | The self-assembled nanofibrous network closely resembles the natural extracellular matrix (ECM). gelatex.com | Provides a more natural environment for cells, promoting authentic cellular behavior, attachment, and differentiation. nih.govgelatex.com |

| Biocompatibility | Scaffolds show high cell viability and low toxicity. nih.gov | Essential for any material intended for biological applications, ensuring that the scaffold supports rather than harms the cells. nih.gov |

| Porosity | The interconnected porous structure of the gel network facilitates efficient transport of nutrients and oxygen to cells and removal of waste. nih.govgelatex.com | Critical for the survival, proliferation, and function of cells cultured within the 3D matrix. gelatex.com |

| Tunable Properties | Mechanical properties (e.g., stiffness) and degradation rates can be modified by changing the chemical structure or concentration of the gelator. nih.govnih.gov | Allows for the creation of tissue-specific scaffolds that match the mechanical cues of the target tissue (e.g., bone, cartilage). nih.gov |

| Injectability | Many hydrogel systems are injectable, forming a gel in-situ after administration. researchgate.net | Enables minimally invasive procedures for delivering the scaffold and/or cells to the site of tissue damage. |

Advanced Crystallization Methodologies using N-Dodecyl-L-valine Systems